molecular formula C11H14ClNO3S B6150067 5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide CAS No. 1489109-27-4

5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide

Cat. No.: B6150067
CAS No.: 1489109-27-4
M. Wt: 275.8
InChI Key:
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Description

5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H14ClNO3S It is known for its unique structure, which includes a chloro-substituted benzene ring, a cyclopropylethoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzenesulfonamide.

    Etherification: The hydroxy group is converted to an ethoxy group using 2-bromoethylcyclopropane in the presence of a base such as potassium carbonate.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The cyclopropylethoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide
  • 5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonamide
  • 5-chloro-2-(2-propoxyethoxy)benzene-1-sulfonamide

Uniqueness

5-chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

CAS No.

1489109-27-4

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.8

Purity

95

Origin of Product

United States

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